molecular formula C17H14BrNO3S B2621683 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone CAS No. 265111-01-1

1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone

Cat. No. B2621683
CAS RN: 265111-01-1
M. Wt: 392.27
InChI Key: LXJBSLYINDELGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone” is a chemical compound with the molecular formula C17H14BrNO3S and a molecular weight of 392.27. It is a derivative of indole, a heterocyclic compound that is a key intermediate in the synthesis of many biologically active compounds .

Scientific Research Applications

1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry. In drug discovery, this compound has been used to synthesize various compounds that may have therapeutic potential. In medicinal chemistry, this compound has been used to synthesize compounds that may be useful in the treatment of various diseases and conditions. In biochemistry, this compound has been used to synthesize various compounds that may be useful in the study of various biochemical processes.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone is not well understood. However, it is believed to act as a catalyst in the synthesis of various compounds. It is also believed to act as an inhibitor of certain enzymes, which may affect the biochemical processes that occur in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have some effect on the synthesis of various compounds, which may affect the biochemical processes that occur in the body. In addition, this compound may also have some effect on the metabolism of certain drugs and may affect the absorption and distribution of those drugs in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone in laboratory experiments is its ability to act as a catalyst in the synthesis of various compounds. Its ability to act as an inhibitor of certain enzymes may also be beneficial in certain experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and may degrade over time. In addition, this compound is not very soluble in water, which may limit its use in certain experiments.

Future Directions

In the future, more research should be done to better understand the mechanism of action of 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone, as well as its biochemical and physiological effects. In addition, more research should be done on the potential applications of this compound in drug discovery, medicinal chemistry, and biochemistry. Furthermore, more research should be done on the stability and solubility of this compound in order to determine its potential uses in laboratory experiments. Finally, research should also be done on the potential toxicity of this compound in order to assess its safety for use in humans.

Synthesis Methods

1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone can be synthesized by a variety of methods, including the Buchwald-Hartwig amination, the Biginelli reaction, and the Suzuki-Miyaura cross-coupling. The Buchwald-Hartwig amination involves the reaction of an aryl halide with a primary amine in the presence of a palladium catalyst to produce a secondary amine. The Biginelli reaction involves the condensation of an aldehyde, an ethyl acetoacetate, and a primary amine to produce a β-keto amide. The Suzuki-Miyaura cross-coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst to produce a biaryl compound.

properties

IUPAC Name

1-[5-bromo-1-(4-methylphenyl)sulfonylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S/c1-11-3-6-14(7-4-11)23(21,22)19-10-16(12(2)20)15-9-13(18)5-8-17(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJBSLYINDELGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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